molecular formula C21H27N5O2S B2829707 N-ethyl-1-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251697-38-7

N-ethyl-1-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2829707
CAS RN: 1251697-38-7
M. Wt: 413.54
InChI Key: BATWVNYAILXLBD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an ethyl group, a piperidine ring, a pyrimidine ring, and a thioether linkage. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the thioether group might be susceptible to oxidation, and the piperidine ring might undergo reactions at the nitrogen atom .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has been dedicated to synthesizing novel heterocyclic compounds derived from N-ethyl-1-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide, focusing on their potential as anti-inflammatory and analgesic agents. For instance, a study outlines the synthesis of various heterocyclic compounds including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide and others, demonstrating their cyclooxygenase inhibition and potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Activities

Another aspect of research explores the antimicrobial and anticancer activities of derivatives of the compound. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been reported, highlighting their cytotoxic activities against cancer cell lines and inhibition of lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Anti-Angiogenic Properties

Research has also delved into the anti-angiogenic properties of related compounds. A study synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, evaluating their efficacy in inhibiting angiogenesis using the chick chorioallantoic membrane model. These compounds demonstrated significant potential in blocking blood vessel formation, suggesting their utility in anti-angiogenic therapy and cancer treatment (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Novel Synthetic Approaches

Novel synthetic approaches to related compounds have been explored, aiming to develop new methodologies for their preparation and to understand their chemical properties better. For instance, the synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives from 3-amino-4-cyano-2-thiophenecarboxamides has been investigated, contributing to the diverse applications of these compounds in medicinal chemistry (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, if this compound has medicinal properties, it might interact with certain proteins or enzymes in the body .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For example, if this compound shows promising biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

N-ethyl-1-[6-[2-(2-methylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-3-22-21(28)16-8-10-26(11-9-16)18-12-20(24-14-23-18)29-13-19(27)25-17-7-5-4-6-15(17)2/h4-7,12,14,16H,3,8-11,13H2,1-2H3,(H,22,28)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATWVNYAILXLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide

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